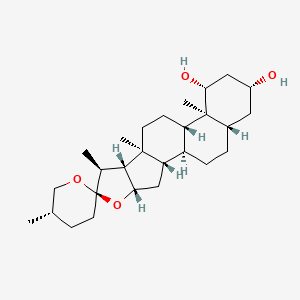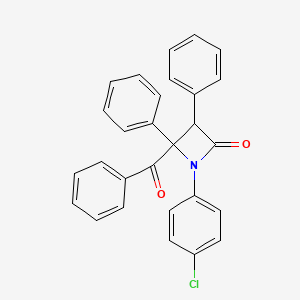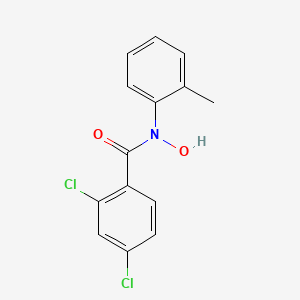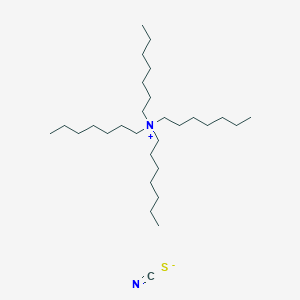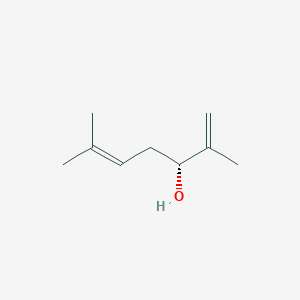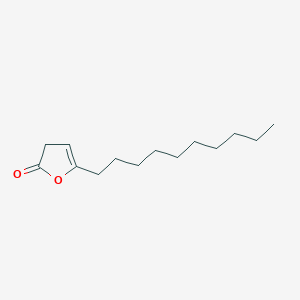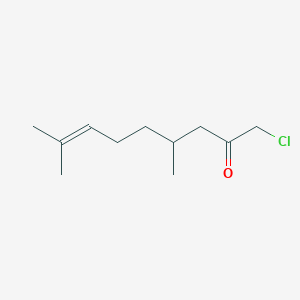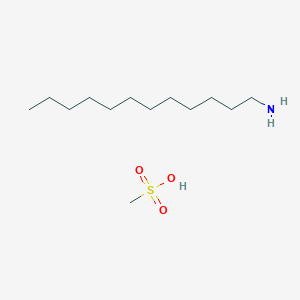![molecular formula C10H9NO2 B14429153 3-[5(n)-3H]Indolylacetic acid CAS No. 82462-44-0](/img/structure/B14429153.png)
3-[5(n)-3H]Indolylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5(n)-3H]Indolylacetic acid, also known as indole-3-acetic acid, is a naturally occurring plant hormone belonging to the auxin class. It is the most well-known auxin and has been extensively studied by plant physiologists. This compound is a derivative of indole, containing a carboxymethyl substituent. It plays a crucial role in regulating various aspects of plant growth and development, such as cell elongation, cell division, and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Indole with Glycolic Acid: One method to synthesize 3-[5(n)-3H]Indolylacetic acid involves the reaction of indole with glycolic acid in the presence of a base at 250°C.
Fischer Indole Synthesis: Another method is the Fischer indole synthesis using glutamic acid and phenylhydrazine.
Industrial Production Methods: Industrial production of this compound often involves microbial biosynthesis. Microorganisms such as bacteria and fungi can produce this compound through various biosynthetic pathways, including the indole-3-pyruvate pathway and the tryptophan side chain oxidase pathway .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the compound into indole-3-ethanol.
Substitution: Substitution reactions involving halogens can produce halogenated derivatives of indole-3-acetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethanol.
Substitution: Halogenated derivatives of indole-3-acetic acid.
Wissenschaftliche Forschungsanwendungen
3-[5(n)-3H]Indolylacetic acid has a wide range of scientific research applications:
Wirkmechanismus
3-[5(n)-3H]Indolylacetic acid exerts its effects by entering the plant cell nucleus and binding to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This binding results in the ubiquitination of Aux/IAA proteins, leading to their degradation and subsequent activation of auxin-responsive genes . The molecular targets and pathways involved include the TIR1/AFB receptor complex and the SCF complex .
Vergleich Mit ähnlichen Verbindungen
Indole-3-butyric acid: Another auxin used in plant growth regulation.
Indole-3-acetonitrile: A compound with similar growth-regulating effects but higher efficacy.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin analog used as a herbicide.
Uniqueness: 3-[5(n)-3H]Indolylacetic acid is unique due to its natural occurrence and fundamental role in plant growth and development. Unlike synthetic analogs, it is produced endogenously in plants and has a broader range of physiological effects .
Eigenschaften
CAS-Nummer |
82462-44-0 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
177.19 g/mol |
IUPAC-Name |
2-(6-tritio-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i2T |
InChI-Schlüssel |
SEOVTRFCIGRIMH-FUPOQFPWSA-N |
Isomerische SMILES |
[3H]C1=CC=C2C(=C1)NC=C2CC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


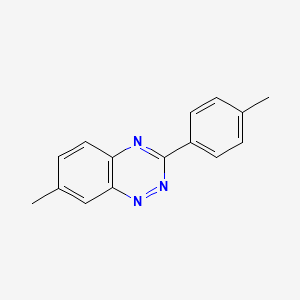
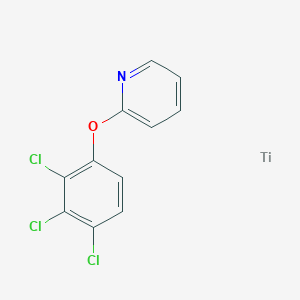
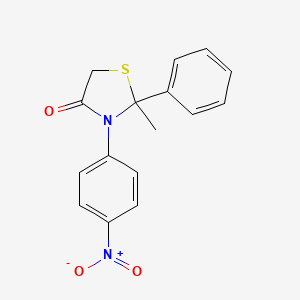
![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)
